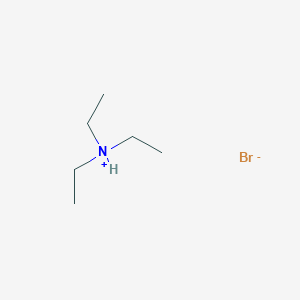
L-Sorbose
説明
L-sorbopyranose is the L-stereoisomer of sorbopyranose. It is a sorbopyranose and a L-sorbose.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Sparganium stoloniferum with data available.
科学的研究の応用
2. Impact on Cell-Wall Composition in Pathogenic Fungi L-Sorbose has been found to affect the growth and cell-wall composition of Aspergillus fumigatus, a pathogenic fungus. It induces morphological changes and alters the ratio of glucosamine/glucose in the cell wall. This suggests its potential role in studying fungal pathogenesis and developing antifungal strategies (El-Shafei, 1997).
3. Stereoselective Synthesis from D-Glucopyranoses this compound can be synthesized from D-Glucopyranoses through magnesium-mediated Wittig reagent-promoted processes. This method provides a practical route for producing this compound, which is significant in pharmaceutical and chemical industries (Ullah et al., 2021).
4. Utilization in Escherichia coli Research on this compound utilization in Escherichia coli reveals the genetic basis of how some strains can use this compound as a carbon and energy source. This understanding is valuable for genetic studies and metabolic engineering (Woodward & Charles, 1982).
5. Regulation of Cellulase Gene Transcription in Fungi this compound is known to regulate cellulase gene transcription in Trichoderma reesei, a cellulolytic fungus. This understanding can be leveraged in industrial applications where cellulase is crucial, such as in biofuel production and waste management (Nogawa et al., 2001).
6. This compound Utilization by Phyllosticta Species The utilization of this compound by different species of Phyllosticta, pathogenic fungi, has been studied. This research is essential for understanding the metabolic capabilities of these species and their potential impact on agriculture and ecology (Bilgrami, 1963).
7. Novel Regulatory Mechanism in Candida Albicans In Candida albicans, a novel regulatory mechanism involving the monosomy of a specific chromosome determines this compound utilization. This finding is significant for microbiology and genetics, providing insights into gene regulation in microbes (Janbon et al., 1998).
8. Production Optimization Using Gluconobacter Oxydans The optimization of this compound synthesis by dehydrogenation of D-sorbitol using Gluconobacter oxydans has been studied. This research is crucial for industrial processes, especially in the mass production of Vitamin C (De Wulf et al., 2000).
特性
IUPAC Name |
(3S,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-AMVSKUEXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87-79-6 | |
| Record name | L-Sorbose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Sorbose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[4-[(4-Methylphenyl)methoxy]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B7814395.png)







